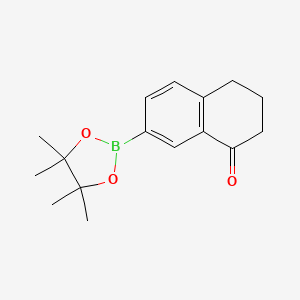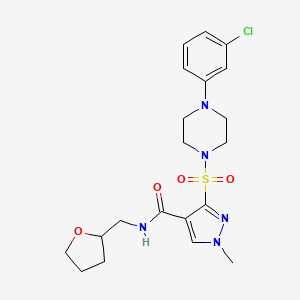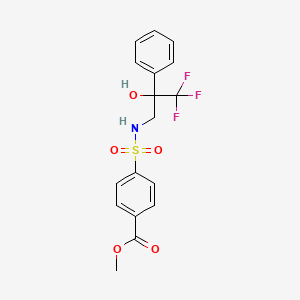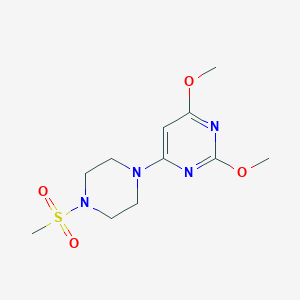
8-(2,6-dimethylmorpholino)-3-methyl-7-(3-((5-methyl-1,3,4-thiadiazol-2-yl)thio)propyl)-1H-purine-2,6(3H,7H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-(2,6-dimethylmorpholino)-3-methyl-7-(3-((5-methyl-1,3,4-thiadiazol-2-yl)thio)propyl)-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C18H25N7O3S2 and its molecular weight is 451.56. The purity is usually 95%.
BenchChem offers high-quality 8-(2,6-dimethylmorpholino)-3-methyl-7-(3-((5-methyl-1,3,4-thiadiazol-2-yl)thio)propyl)-1H-purine-2,6(3H,7H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-(2,6-dimethylmorpholino)-3-methyl-7-(3-((5-methyl-1,3,4-thiadiazol-2-yl)thio)propyl)-1H-purine-2,6(3H,7H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Crystal Structure and Conformational Studies
The crystal structure and conformational properties of related purine derivatives, such as 8-amino-1,3-dimethyl-7-(4-morpholinobutyl)-3,7-dihydro-1H-purine-2,6-dione, have been extensively studied. These studies offer insights into the typical geometry of purine fused-ring systems, including the planarity of the rings and the conformation of attached side chains, which are crucial for understanding molecular interactions and designing ligands with specific biological activities (Karczmarzyk & Pawłowski, 1997).
Molecular Structure and Vibrational Frequency Analysis
Experimental and theoretical approaches to determine the molecular structure and vibrational frequencies of purine derivatives provide foundational knowledge for the synthesis and characterization of novel compounds with potential therapeutic applications. Such analyses help in predicting the behavior and reactivity of purine derivatives in various biological contexts (Özdemir, Dinçer, & Cukurovalı, 2010).
Synthesis of Purine Derivatives with Potential Biological Activities
Research on the synthesis of new purine derivatives, including those with modifications at the 6 and 8 positions of the purine ring, aims to explore their potential as therapeutic agents. These studies focus on the development of compounds with enhanced receptor affinity and inhibitory activities against specific enzymes, which could lead to the discovery of novel drugs (Gobouri, 2020).
Electrochromic and Photophysical Properties
The investigation into the electrochromic and photophysical properties of purine-based conjugated polymers highlights the potential of these materials in applications such as organic electronics and optoelectronic devices. These studies provide a pathway for the development of materials with specific electronic properties, opening new avenues for research in material science (Cho et al., 2015).
Propiedades
IUPAC Name |
8-(2,6-dimethylmorpholin-4-yl)-3-methyl-7-[3-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]propyl]purine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N7O3S2/c1-10-8-24(9-11(2)28-10)16-19-14-13(15(26)20-17(27)23(14)4)25(16)6-5-7-29-18-22-21-12(3)30-18/h10-11H,5-9H2,1-4H3,(H,20,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVYQPMPTZIDDAW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C2=NC3=C(N2CCCSC4=NN=C(S4)C)C(=O)NC(=O)N3C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N7O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-(2,6-dimethylmorpholino)-3-methyl-7-(3-((5-methyl-1,3,4-thiadiazol-2-yl)thio)propyl)-1H-purine-2,6(3H,7H)-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Tert-butyl N-(2-azabicyclo[2.2.2]octan-4-ylmethyl)carbamate](/img/structure/B2436755.png)

![(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)(4-(morpholinosulfonyl)phenyl)methanone](/img/structure/B2436757.png)
![(Z)-methyl 2-(2-((benzo[d]thiazole-6-carbonyl)imino)-6-fluorobenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2436761.png)
![N-(4-ethylphenyl)-2-[5-(4-methoxyphenyl)-4,6-dioxo-8-thia-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraen-3-yl]acetamide](/img/structure/B2436763.png)



![N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide](/img/structure/B2436771.png)
![2-(3-(benzo[d][1,3]dioxol-5-ylmethyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(3,5-dimethylphenyl)acetamide](/img/no-structure.png)
![4-[1-[3-Hydroxy-2-(hydroxymethyl)-2-methylpropyl]triazol-4-yl]benzenesulfonyl fluoride](/img/structure/B2436774.png)
